molecular formula C15H29IOSi B8310028 Tert-butyl[(9-iodonon-3-YN-1-YL)oxy]dimethylsilane CAS No. 87519-31-1

Tert-butyl[(9-iodonon-3-YN-1-YL)oxy]dimethylsilane

Cat. No. B8310028
M. Wt: 380.38 g/mol
InChI Key: RIKAIPIWYWOPKP-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

To magnesium powder (830 mg, 35 mmol) and 18 (8.7 g, 23 mmol) in 40 mL of dry THF under nitrogen was added ethyl bromide (0.1 mL,=1.3 mmol). Grignard formation was maintained by refluxing for 3 hr. After the iodide (18) was consumed, 2.2 g (11.5 mmol) of cuprous iodide was added. The mixture was cooled in an ice-bath and stirred for 30 min. Propylene oxide (2.7 g, 46 mmol) diluted in 10 mL of dry THF was added dropwise, the reaction stirred for 30 min at 23° C. and then quenched with saturated aqueous ammonium chloride (100 mL). The ether extract (3×75 mL) of the aqueous mixture was washed with brine (3×75 mL). The isolated product was purified by chromatography9 on 180 g (20 cm×4.5 cm I.D. column) of silica gel (20% EtOAc in hexane) to give 3.3 g (46% yield) of 19.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Mg].[O:2]([CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]I)[Si:3]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4].C(Br)C.[CH2:23]1[O:26][CH:24]1[CH3:25]>C1COCC1>[O:2]([CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:23][CH:24]([OH:26])[CH3:25])[Si:3]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
8.7 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCI
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cuprous iodide
Quantity
2.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Grignard formation was maintained
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the iodide (18) was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction stirred for 30 min at 23° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The ether extract (3×75 mL) of the aqueous mixture
WASH
Type
WASH
Details
was washed with brine (3×75 mL)
CUSTOM
Type
CUSTOM
Details
The isolated product was purified by chromatography9 on 180 g (20 cm×4.5 cm I.D. column) of silica gel (20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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